molecular formula C7H13ClN2 B12504567 3-Aminocyclohexane-1-carbonitrile hydrochloride

3-Aminocyclohexane-1-carbonitrile hydrochloride

Cat. No.: B12504567
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-UHFFFAOYSA-N
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Description

3-Aminocyclohexane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It is a derivative of cyclohexane, featuring an amino group and a nitrile group attached to the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclohexane-1-carbonitrile hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acid catalysts such as hydrochloric acid.

    Solvents: Common solvents include water or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Cyclohexanone, ammonia, hydrogen cyanide, and hydrochloric acid.

    Reaction Control: Automated systems to monitor and control temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms substituted cyclohexane derivatives.

Scientific Research Applications

3-Aminocyclohexane-1-carbonitrile hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminocyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor function, leading to downstream signaling effects.

    Pathways Involved: May involve pathways related to neurotransmission, metabolism, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 3-Aminocyclohexane-1-carbonitrile hydrochloride.

    Cyclohexanecarbonitrile: Lacks the amino group present in this compound.

    3-Aminocyclohexanecarbonitrile: Similar structure but without the hydrochloride salt form.

Uniqueness

This compound is unique due to its combination of an amino group and a nitrile group on the cyclohexane ring, along with its hydrochloride salt form. This unique structure imparts specific chemical reactivity and solubility properties, making it valuable in various applications.

Properties

IUPAC Name

3-aminocyclohexane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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